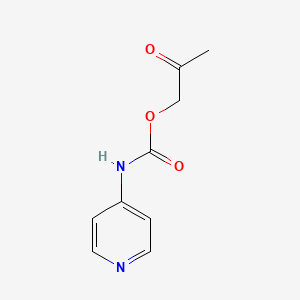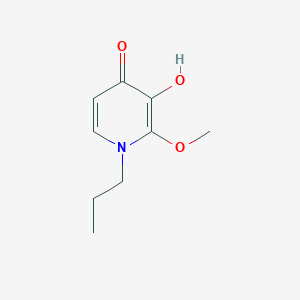
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide is a chemical compound with a complex structure that includes a hydrazinium core
Métodos De Preparación
The synthesis of 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide typically involves multiple steps. The process begins with the preparation of the hydrazinium core, followed by the introduction of the hexyl and methoxy-oxopropyl groups. The final step involves the formation of the iodide salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, making it suitable for commercial applications.
Análisis De Reacciones Químicas
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This is often achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide can be compared with other similar compounds, such as:
- 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium chloride
- 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium bromide
These compounds share similar structures but differ in their counterions, which can affect their solubility, reactivity, and applications
Propiedades
Número CAS |
113791-83-6 |
|---|---|
Fórmula molecular |
C12H27IN2O2 |
Peso molecular |
358.26 g/mol |
Nombre IUPAC |
hexyl-[(3-methoxy-3-oxopropyl)amino]-dimethylazanium;iodide |
InChI |
InChI=1S/C12H27N2O2.HI/c1-5-6-7-8-11-14(2,3)13-10-9-12(15)16-4;/h13H,5-11H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GUVDYLULAHNKIN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[N+](C)(C)NCCC(=O)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)





![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)



![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)
